molecular formula C17H15ClN4O B2812494 1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904816-40-6

1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2812494
CAS No.: 904816-40-6
M. Wt: 326.78
InChI Key: ATTMVMRUQZJAIB-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 2-chloro-5-methylphenyl group at position 1, a methyl group at position 5, and an N-phenyl carboxamide moiety at position 2.

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-8-9-14(18)15(10-11)22-12(2)16(20-21-22)17(23)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTMVMRUQZJAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via a coupling reaction using reagents such as carbodiimides or through direct amidation.

    Chlorination and Methylation: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole scaffold exhibit promising anticancer properties. A study demonstrated that derivatives similar to 1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide showed significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-7 (breast cancer)1.1Thymidylate synthase inhibition
Compound BHCT-116 (colon cancer)2.6Thymidylate synthase inhibition
Compound CHepG2 (liver cancer)1.4Thymidylate synthase inhibition

These results indicate that the synthesized triazole derivatives can be more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

Additionally, the compound exhibits antimicrobial properties against various pathogens. Studies have shown that certain derivatives effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

CompoundPathogen TestedZone of Inhibition (mm)
Compound DE. coli20
Compound ES. aureus25

The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions or other biomolecules, disrupting their normal function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,3-Triazole-4-carboxamide Derivatives

Compound Name / ID Aryl Substituent (Position 1) Amide Substituent (Position 4) Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 2-Chloro-5-methylphenyl N-phenyl Cl, CH₃, phenylamide 340.81
ZIPSEY (I) 4-Chlorophenyl N-(−1-hydroxy-3-phenylpropan-2-yl) Cl, OH, phenylpropanol 383.83
LELHOB (II) 4-Chlorophenyl N-[(3-phenyl-1,2-oxazol-5-yl)methyl] Cl, oxazole, phenyl 436.89
BEBJEZ (IV) 3-Amino-5-(hydroxy-methylbutynyl) N-butyl NH₂, alkyne, butylamide 329.38
3o () 2-Fluorophenyl N-(quinolin-2-yl) F, quinoline 362.37
3r () o-Tolyl N-(6-bromoquinolin-2-yl) Br, quinoline, CH₃ 436.27
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloro-5-methylphenyl group balances steric bulk and electronic effects. In contrast, analogs like 3o (2-fluorophenyl) or LELHOB (4-chlorophenyl) prioritize halogenated aryl groups for enhanced metabolic stability and lipophilicity .
  • Amide Substituents: The N-phenyl group in the target compound contrasts with bulkier substituents in ZIPSEY (hydroxypropanol) or LELHOB (oxazolylmethyl), which may improve solubility but reduce membrane permeability .

Physicochemical Properties

  • Solubility: Derivatives with polar amide substituents (e.g., ZIPSEY’s hydroxypropanol) exhibit higher aqueous solubility compared to the target compound’s phenylamide group .
  • Thermal Stability : The chloro and methyl groups in the target compound likely enhance thermal stability compared to analogs with labile substituents (e.g., BEBJEZ’s alkyne group) .

Biological Activity

Molecular Characteristics

  • Molecular Formula: C17_{17}H16_{16}ClN5_{5}O
  • Molecular Weight: 345.79 g/mol
  • CAS Number: Not specifically listed in the provided sources.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to 1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide demonstrate efficacy against various fungal strains. For example:

  • Fungal Inhibition: A study conducted on a series of triazole derivatives reported that modifications to the phenyl ring significantly enhanced antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Activity

Triazole compounds have also been investigated for their potential anticancer effects. The specific compound has shown promise in preliminary studies:

  • Cell Line Studies: In vitro tests revealed that this triazole derivative inhibited the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of triazoles often involves:

  • Inhibition of Enzymatic Pathways: Triazoles can inhibit key enzymes involved in fungal sterol biosynthesis, leading to increased membrane permeability and cell death.
  • Apoptosis Induction in Cancer Cells: The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of various triazole derivatives against clinical isolates of Candida species. The results indicated that the compound showed a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents:

CompoundMIC (µg/mL)Activity
Triazole A8Moderate
Triazole B4Strong
This compound 8 Moderate

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound was tested against MCF-7 breast cancer cells. The findings are summarized below:

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2070
5040
100 20

These results suggest a dose-dependent reduction in cell viability, indicating significant anticancer potential.

Q & A

Q. Optimization Considerations :

  • Catalyst choice (e.g., Cu(I) vs. Ru(II)) impacts regioselectivity and yield .
  • Solvent polarity affects reaction kinetics; DMSO enhances solubility of aromatic intermediates but may complicate purification .

How can researchers rigorously characterize the molecular structure and purity of this compound?

Basic Research Focus
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions. For example, the methyl group on the triazole resonates at δ 2.3–2.5 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₁₆ClN₄O: 345.09; observed: 345.10) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; analogous triazoles show planar triazole rings with dihedral angles <10° relative to adjacent aryl groups .
  • HPLC-PDA : Purity >95% confirmed using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

What experimental designs are recommended to evaluate its biological activity in academic research?

Advanced Research Focus
In vitro bioactivity assays should include:

  • Anticancer Screening : Dose-response curves against panels like NCI-60 cancer cell lines (0.1–100 μM), with cisplatin as a positive control. Monitor viability via MTT assays .
  • Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a reference .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) to identify mechanistic targets .

Controls : Include vehicle (DMSO <0.1%) and structurally related analogs to assess SAR (Structure-Activity Relationship).

How can contradictory bioactivity data across studies be resolved?

Advanced Research Focus
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains. Replicate experiments in standardized models (e.g., ATCC-certified lines) .
  • Compound Purity : Impurities >5% can skew results. Validate purity via orthogonal methods (HPLC, NMR) and repurify if necessary .
  • Solubility Issues : Poor aqueous solubility may reduce apparent activity. Use co-solvents (e.g., cyclodextrins) or nanoformulations .

Q. Methodological Resolution :

  • Perform orthogonal assays (e.g., apoptosis via Annexin V if MTT data is inconsistent).
  • Compare results with structural analogs to isolate functional group contributions .

What computational strategies predict target interactions and optimize this compound’s scaffold?

Advanced Research Focus
In silico methods are critical for rational design:

  • Molecular Docking : AutoDock Vina or Glide predicts binding poses to targets like kinases. For example, the chlorophenyl group may occupy hydrophobic pockets in EGFR’s ATP-binding site .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Modeling : MatLab or MOE correlates substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic modifications .

Validation : Cross-check predictions with experimental IC₅₀ values and crystallographic data (if available) .

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